ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a chlorophenethylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenethylamine with a suitable carbonyl compound to form an intermediate. This reaction is usually carried out under mild conditions with a catalyst to facilitate the formation of the desired product.
Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step is crucial for forming the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds such as:
ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
ETHYL 4-[(2-((2-CHLORO-4-(3,4,5-TRIMETHOXYPHENYL)AZETIDIN-1-YL)AMINO)THIAZOL-4-YL)AMINO]BENZOATE: Another related compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)ethylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-24-17(22)14-5-9-16(10-6-14)21-18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEZRKTUAGFZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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